Linker-Length Differentiation: Propyl vs. Direct Amide Bond in Kinase Selectivity Profiling Against HS-243
The most relevant comparator, HS-243 (3-nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide), is a potent IRAK-1/4 inhibitor with IC50 values of 24 nM and 20 nM, respectively, and minimal TAK1 activity (IC50 = 0.5 μM) [1]. HS-243 features a direct amide bond between the benzimidazole and benzamide, whereas the target compound incorporates a three-carbon propyl linker, increasing the distance between the two pharmacophoric elements. SAR studies across benzimidazole-amide chemotypes indicate that linker elongation beyond two carbons can significantly alter kinase selectivity profiles, often reducing potency against the primary target while conferring novel off-target interactions [2]. This structural divergence means the target compound is not a direct substitute for HS-243 in IRAK-pathway studies and may exhibit a distinct kinome-wide selectivity fingerprint, although direct profiling data for the target compound are not yet publicly available [1][2].
| Evidence Dimension | Linker structure and predicted kinase selectivity shift |
|---|---|
| Target Compound Data | Propyl linker (three-carbon spacer) between N-1-propyl-benzimidazole and benzamide; no published kinase inhibition data available |
| Comparator Or Baseline | HS-243: Direct amide bond; IRAK-1 IC50 = 24 nM, IRAK-4 IC50 = 20 nM, TAK1 IC50 = 0.5 μM (kinome-wide screen of 468 kinases) [1] |
| Quantified Difference | Structural difference in linker chemistry and length (3-atom spacer vs. 0-atom direct bond); quantitative binding difference not determined |
| Conditions | Kinase activity assays (HS-243 data from Scarneo et al., J Biol Chem 2020); linker SAR from benzimidazole-amide review [1][2] |
Why This Matters
A user requiring an IRAK-1/4 tool compound should not procure this compound as an HS-243 replacement without confirmatory in-house profiling, as the linker modification is predicted to alter kinase selectivity based on established SAR within the chemotype.
- [1] Scarneo SA, et al. A highly selective inhibitor of interleukin-1 receptor-associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase. J Biol Chem. 2020;295(6):1568-1581. PMID: 31914413. View Source
- [2] RSC Advances. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. 2025;15:18593–18647. doi:10.1039/d5ra01077b. View Source
